molecular formula C18H13BrN2O3 B3723331 N'~2~-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-3-HYDROXY-2-NAPHTHOHYDRAZIDE

N'~2~-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-3-HYDROXY-2-NAPHTHOHYDRAZIDE

Cat. No.: B3723331
M. Wt: 385.2 g/mol
InChI Key: XTFYZTFVHVNUEN-KEBDBYFISA-N
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Description

N’~2~-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-3-HYDROXY-2-NAPHTHOHYDRAZIDE is a Schiff base compound derived from the condensation of 5-bromosalicylaldehyde and 3-hydroxy-2-naphthohydrazide. Schiff bases are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties .

Scientific Research Applications

N’~2~-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-3-HYDROXY-2-NAPHTHOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Exhibits antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.

    Medicine: Potential anticancer properties due to its ability to induce apoptosis in cancer cells.

    Industry: Can be used in the synthesis of dyes and pigments due to its chromophoric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~2~-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-3-HYDROXY-2-NAPHTHOHYDRAZIDE typically involves the condensation reaction between 5-bromosalicylaldehyde and 3-hydroxy-2-naphthohydrazide in an appropriate solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N’~2~-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-3-HYDROXY-2-NAPHTHOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N’~2~-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-3-HYDROXY-2-NAPHTHOHYDRAZIDE involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • N’~2~-[(E)-1-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE
  • 4-{[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}-N-(5-METHYL-1,2-OXAZOL-3-YL)BENZENESULFONAMIDE

Uniqueness

N’~2~-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-3-HYDROXY-2-NAPHTHOHYDRAZIDE is unique due to its specific structural features, such as the presence of both bromine and hydroxyl groups, which contribute to its distinct chemical reactivity and biological activities .

Properties

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-hydroxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O3/c19-14-5-6-16(22)13(7-14)10-20-21-18(24)15-8-11-3-1-2-4-12(11)9-17(15)23/h1-10,22-23H,(H,21,24)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFYZTFVHVNUEN-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=C(C=CC(=C3)Br)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C/C3=C(C=CC(=C3)Br)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'~2~-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-3-HYDROXY-2-NAPHTHOHYDRAZIDE
Reactant of Route 2
Reactant of Route 2
N'~2~-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-3-HYDROXY-2-NAPHTHOHYDRAZIDE

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